2,6-Dimethylpyridine-3,5-dicarbohydrazide
Overview
Description
2,6-Dimethylpyridine-3,5-dicarbohydrazide is an organic compound with the molecular formula C9H13N5O2. It is a derivative of pyridine, featuring two methyl groups at the 2 and 6 positions and carbohydrazide groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylpyridine-3,5-dicarbohydrazide can be synthesized through the oxidation of 4-substituted Hantzsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 as oxidizing agents . The reaction typically involves the following steps:
Oxidation: The starting material, 4-substituted Hantzsch dihydropyridine, is oxidized using methanesulfonic acid and sodium nitrite.
Formation of Intermediate: The intermediate product, diethyl 2,6-dimethylpyridine-3,5-dicarboxylate, is formed.
Hydrazide Formation: The intermediate is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylpyridine-3,5-dicarbohydrazide undergoes various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, such as pyrazoles.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and are carried out in the presence of a base such as potassium hydroxide in ethanol.
Cyclization Reactions: Often involve hydrazine hydrate and are conducted in acetic acid.
Major Products Formed
Hydrazones and Hydrazides: Formed through condensation reactions with aldehydes and ketones.
Pyrazoles: Formed through cyclization reactions with hydrazine hydrate.
Scientific Research Applications
2,6-Dimethylpyridine-3,5-dicarbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-dimethylpyridine-3,5-dicarbohydrazide is not well-documented. its derivatives, such as hydrazones and pyrazoles, are known to exert their effects through various molecular targets and pathways. For example, pyrazoles are known to inhibit enzymes and modulate receptor activity, leading to their biological effects .
Comparison with Similar Compounds
2,6-Dimethylpyridine-3,5-dicarbohydrazide can be compared with other similar compounds, such as:
2,6-Dimethylpyridine-3,5-dicarboxylate: A precursor in the synthesis of this compound.
2,6-Dimethylpyridine: A simpler derivative of pyridine with only methyl groups at the 2 and 6 positions.
3,5-Diacetyl-2,6-dimethylpyridine: Another derivative used in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
2,6-dimethylpyridine-3,5-dicarbohydrazide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O2/c1-4-6(8(15)13-10)3-7(5(2)12-4)9(16)14-11/h3H,10-11H2,1-2H3,(H,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQZXJRHYVPLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)C)C(=O)NN)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90325355 | |
Record name | 2,6-dimethylpyridine-3,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15420-54-9 | |
Record name | NSC409782 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-dimethylpyridine-3,5-dicarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90325355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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